molecular formula C₁₂H₁₁NO₅ B1160022 Dimethyl 2-Oxoindoline-3,6-dicarboxylate

Dimethyl 2-Oxoindoline-3,6-dicarboxylate

Cat. No.: B1160022
M. Wt: 249.22
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-oxoindoline-3,6-dicarboxylate (CAS No: 2514952-69-1) is a bicyclic heteroaromatic compound featuring a fused indoline core substituted with two methyl ester groups at positions 3 and 6 and a ketone moiety at position 2. Its structure combines a lactam (2-oxoindoline) system with electron-withdrawing dicarboxylate groups, making it a versatile intermediate in organic synthesis, particularly for constructing polycyclic frameworks or functionalized heterocycles .

Properties

Molecular Formula

C₁₂H₁₁NO₅

Molecular Weight

249.22

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Applications/Reactivity References
This compound Indoline (bicyclic) 3,6-dicarboxylate; 2-ketone Limited data; likely via indole cyclization Intermediate for heterocycles, drug design
Dimethyl pyrimidine-4,6-dicarboxylate Pyrimidine (monocyclic) 4,6-dicarboxylate Condensation of amines with esters Precursor for substituted pyrimidines
Dimethyl pyridine-2,6-dicarboxylate Pyridine (monocyclic) 2,6-dicarboxylate Esterification of pyridine dicarboxylic acid Chemosensor synthesis (e.g., P3 receptor)
Dimethyl 7-methoxyindole-2,3-dicarboxylate Indole (monocyclic) 2,3-dicarboxylate; 7-methoxy Pd-C catalyzed dehalogenation of bromoindoles Functionalization for bioactive molecules
Dimethyl 9-oxo-9H-xanthene-3,6-dicarboxylate Xanthene (tricyclic) 3,6-dicarboxylate; 9-ketone Oxidative coupling of phenolic esters Antioxidant and Nrf2 modulation studies

Physical and Spectral Properties

  • Melting Points: Pyrimidine-4,6-dicarboxylate derivatives exhibit lower melting points (~80°C) compared to indole analogs (e.g., dimethyl 7-methoxyindole-2,3-dicarboxylate: 165–166°C) due to reduced planarity and weaker intermolecular forces in monocyclic systems .
  • Spectroscopic Data : Pyridine-2,6-dicarboxylates show characteristic ¹H NMR signals for methyl esters (~3.8–4.0 ppm) and aromatic protons (~8.2 ppm), while indole derivatives display distinct singlet peaks for methoxy and methyl ester groups .

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